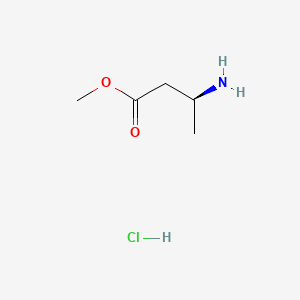
(S)-Methyl 3-aminobutanoate hydrochloride
説明
“(S)-Methyl 3-aminobutanoate hydrochloride” is a chemical compound with the empirical formula C5H12ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound has a molecular weight of 153.61 .
Molecular Structure Analysis
The SMILES string of the compound isCOC(CC(N)C)=O.Cl . The InChI code is 1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H . Chemical Reactions Analysis
One reaction involving “(S)-Methyl 3-aminobutanoate hydrochloride” is its conversion to “(S)-methyl 3-acetamidobutanoate”. This reaction involves the addition of acetyl chloride to a solution of “(S)-Methyl 3-aminobutanoate hydrochloride” and DIEA (diisopropylethylamine) in dichloromethane (DCM). The reaction is carried out under nitrogen at 0 °C and stirred at 25 °C overnight .Physical And Chemical Properties Analysis
“(S)-Methyl 3-aminobutanoate hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a melting point of 90-91 degrees Celsius . The compound is very soluble, with a solubility of 23.9 mg/ml .科学的研究の応用
Diastereoselective Synthesis
(S)-Methyl 3-aminobutanoate hydrochloride is used in diastereoselective synthesis processes. For instance, it has been used in the diastereoselective alkylation of 3-aminobutanoic acid, demonstrating its utility in creating enantiomerically pure compounds (Estermann & Seebach, 1988).
Enzymatic Hydrolysis
This compound has been involved in studies of enzymatic hydrolysis to produce derivatives like 3,3-difluoro-2-amino acids, indicating its role in the synthesis of structurally diverse molecules (Ayi, Guedj, & Septe, 1995).
Organotin(IV) Complexes in Anticancer Drugs
It's also found in research related to the synthesis and structural characterization of organotin(IV) complexes, where it serves as a functional component in potential anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Enzymatic Resolution
The enzymatic resolution of methyl 3-aminobutanoate and its derivatives, indicating its significance in producing optically pure enantiomers, is another application (Escalante, 2008).
Pharmacological Studies
Studies have utilized (S)-Methyl 3-aminobutanoate hydrochloride in the preparation of pharmacologically active substances, such as 3,4-disubstituted aminobutanoic acids, highlighting its role in medicinal chemistry (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Green Chemistry Applications
An interesting application involves the greener synthesis of (S)-3-aminobutanoic acid, showcasing the potential of (S)-Methyl 3-aminobutanoate hydrochloride in environmentally friendly chemical processes (Weiss, Brinkmann, & Gröger, 2010).
Synthesis and Resolution in Neurochemistry
It also finds use in the synthesis and resolution of analogues of neurotransmitters like GABA, underlining its importance in neurochemistry research (Duke, Chebib, Hibbs, Mewett, & Johnston, 2004).
Substrate for Enzymatic Reactions
The compound has been studied as a substrate for gamma-aminobutyric acid aminotransferase, an enzyme crucial in neurotransmitter regulation (Andruszkiewicz & Silverman, 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
methyl (3S)-3-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQJTGGWNTZLJ-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-aminobutanoate hydrochloride | |
CAS RN |
139243-55-3 | |
| Record name | Butanoic acid, 3-amino-, methyl ester, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139243-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl (3S)-3-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


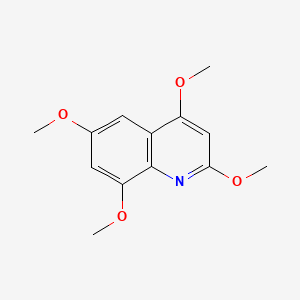


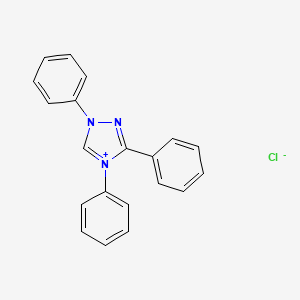

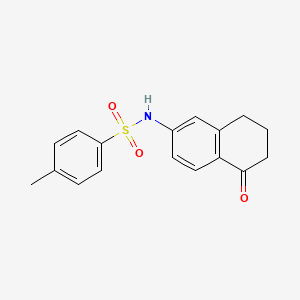

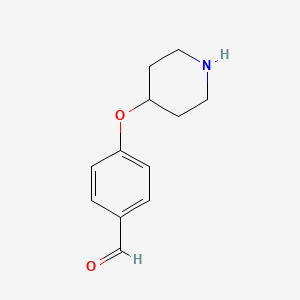

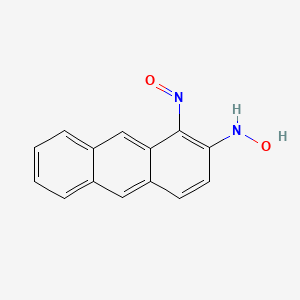
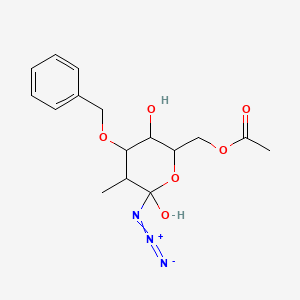
![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)
